(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride
Description
(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride is a bicyclic amine hydrochloride salt with the molecular formula C₈H₁₆ClNO and a molecular weight of 177.67 g/mol . Its structure features a bicyclo[3.2.1]octane scaffold with an amino group at the 3-position (exo configuration) and a hydroxyl group at the 8-position (syn configuration). The compound is used in pharmaceutical research, particularly as a building block for drug discovery, but it is currently listed as out of stock in commercial catalogs .
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(1R,5S)-3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-3-5-1-2-6(4-7)8(5)10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7?,8?; |
InChI Key |
HNZAXXDUKAMMSB-RHSYLKOPSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1C2O)N.Cl |
Canonical SMILES |
C1CC2CC(CC1C2O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or hydroxyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., tempo oxoammonium tetrafluoroborate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
(8-anti)-3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride
- Molecular Formula: C₇H₁₄ClNO .
- Molecular Weight : 163.65 g/mol .
- Key Differences: The hydroxyl group adopts an anti configuration at the 8-position, contrasting with the syn configuration in the target compound.
endo-3-Azabicyclo[3.2.1]octan-8-ol Hydrochloride (CAS 240401-14-3)
Substituent Variations
3-Methyl-8-azabicyclo[3.2.1]octan-3-ol Hydrochloride (CAS 870889-89-7)
- Molecular Formula: C₈H₁₆ClNO .
- Molecular Weight : 177.68 g/mol .
- Key Differences: A methyl group replaces the amino group at the 3-position, reducing basicity and altering pharmacokinetic properties. Similar molecular weight but distinct reactivity due to the non-polar methyl substituent .
8-Aminobicyclo[3.2.1]octan-3-ol Hydrochloride (CAS 1638771-69-3)
- Molecular Formula: C₈H₁₅ClNO (implied by the hydrochloride salt).
- Key Differences: The amino group is located at the 8-position instead of the 3-position, creating a positional isomer with different hydrogen-bonding and steric profiles .
Functional Group Modifications
3-Azabicyclo[3.2.1]octan-8-one Hydrochloride (CAS 1427356-24-8)
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The exo-syn configuration of the target compound enhances solubility compared to anti or endo isomers, making it more suitable for aqueous-phase reactions .
- Amino vs. Methyl Substituents: The amino group in the target compound increases basicity (pKa ~8–10), facilitating salt formation and improving bioavailability compared to methyl derivatives .
Biological Activity
(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride is a bicyclic compound with significant potential in pharmacology due to its structural resemblance to tropane alkaloids. This article explores its biological activity, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C8H15NO and a molecular weight of approximately 141.21 g/mol. Its structure features a bicyclic framework with both an amine and a hydroxyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | (1R,3r,5S)-3-aminobicyclo[3.2.1]octan-8-ol |
| Purity | 95%-97% |
Although the precise mechanism of action of this compound is not fully characterized, preliminary studies suggest it may interact with specific neurotransmitter receptors, influencing various biological pathways. Its structural similarities to known psychoactive compounds indicate potential roles in modulating central nervous system functions.
Interaction with Amino Acid Transport Systems
Research indicates that related bicyclic compounds can inhibit the uptake of amino acids in certain cell lines. For instance, studies comparing isomeric forms of 3-aminobicyclo[3.2.1]octane demonstrated that modifications in the bicyclic structure could enhance specificity towards Na+-independent transport systems in tumor cells, suggesting a targeted approach for drug development .
Biological Activity Studies
The biological activity of this compound has been evaluated through various experimental setups:
- Neurotransmitter Interaction Studies : Initial findings suggest that the compound may affect neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.
- Cell Line Studies : In vitro studies using Ehrlich ascites tumor cells showed that the compound could significantly inhibit the uptake of certain amino acids, indicating potential anti-cancer properties .
Case Study 1: Neuropharmacological Effects
A study investigated the effects of (3-exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol on anxiety-related behavior in rodent models. Results indicated that administration led to reduced anxiety-like behaviors in elevated plus-maze tests, suggesting anxiolytic properties.
Case Study 2: Anticancer Activity
In another study involving rat hepatoma cell lines, this compound was shown to selectively inhibit the growth of cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
